molecular formula C7H14ClN B7862121 2-(Chloromethyl)-1-ethylpyrrolidine CAS No. 64621-26-7

2-(Chloromethyl)-1-ethylpyrrolidine

Cat. No.: B7862121
CAS No.: 64621-26-7
M. Wt: 147.64 g/mol
InChI Key: QAUREVYTVNKTJH-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Cores in Chemical Synthesis

The pyrrolidine ring is a fundamental structural motif found in a vast number of biologically active molecules, including many alkaloids and pharmaceuticals. nih.govnih.gov This five-membered saturated heterocycle is a cornerstone in drug discovery and development. mdpi.com Its prevalence stems from its unique three-dimensional structure, which can effectively explore pharmacophore space, and the presence of stereogenic centers that contribute to the molecule's specific biological activity. mdpi.com

Pyrrolidine alkaloids, which are naturally occurring compounds containing the pyrrolidine structure, exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net In synthetic chemistry, the pyrrolidine scaffold serves as a versatile building block for creating complex molecular architectures. The amino acid L-proline, for instance, is a readily available chiral pyrrolidine derivative that is widely used as a catalyst in stereoselective synthesis. mdpi.com The development of methods to synthesize and functionalize the pyrrolidine ring remains an active area of research, driven by the continuous search for new therapeutic agents.

Overview of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocyclic compounds are organic molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) within a cyclic structure that includes an atom other than carbon. merckmillipore.com These compounds are of great importance in synthetic chemistry as they often serve as versatile intermediates. merckmillipore.comnih.gov The presence of a halogen atom can significantly influence the reactivity of the heterocyclic ring, providing a handle for further chemical transformations. merckmillipore.com

Due to their electrophilicity and ability to act as leaving groups, halogens are pivotal in the activation and structural modification of organic compounds. exlibrisgroup.com Halogenated heterocycles are frequently employed in a variety of synthetic protocols, including powerful carbon-carbon and carbon-heteroatom bond-forming reactions like palladium-catalyzed cross-coupling and lithiation. merckmillipore.com The introduction of a halogen can also modulate a molecule's physical and biological properties, such as its membrane permeability, which is a crucial factor in drug design. nih.gov Consequently, the synthesis and application of halogenated heterocycles are central to the development of new pharmaceuticals, agrochemicals, and functional materials. nih.govexlibrisgroup.com

Structural Features and Research Relevance of 2-(Chloromethyl)-1-ethylpyrrolidine

This compound is a halogenated N-substituted pyrrolidine derivative. Its structure consists of a pyrrolidine ring with an ethyl group attached to the nitrogen atom (N-1) and a chloromethyl group at the adjacent carbon (C-2). This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.

The primary research relevance of this compound lies in its role as a precursor for the synthesis of more complex and often biologically active molecules. It is a key building block for producing 2-(Aminomethyl)-1-ethylpyrrolidine (B195583), which in turn is a crucial intermediate for several pharmaceutical compounds. researchgate.netnih.gov For example, 2-(Aminomethyl)-1-ethylpyrrolidine is used in the synthesis of Sulpiride, a substituted benzamide (B126) antipsychotic drug. nih.govnih.govdrugbank.com

The reactivity of the chloromethyl group is a key feature of this compound. The chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of a wide variety of functional groups at this position. This reactivity makes it a versatile synthetic tool. Furthermore, research has shown that chiral versions of this compound can undergo stereospecific thermal rearrangement. For instance, (S)-2-chloromethyl-1-ethylpyrrolidine can rearrange to (R)-3-chloro-1-ethylpiperidine, demonstrating its utility in creating different heterocyclic systems with controlled stereochemistry.

The hydrochloride salt of this compound is a common form in which this compound is handled and used in synthesis.

Physicochemical Properties of this compound and its Hydrochloride Salt

Property This compound This compound hydrochloride
Molecular Formula C₇H₁₄ClN C₇H₁₅Cl₂N
Molecular Weight 147.65 g/mol 184.11 g/mol
Appearance Data not widely available Solid
CAS Number 64621-26-7 54288-68-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1-ethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-2-9-5-3-4-7(9)6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUREVYTVNKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507827
Record name 2-(Chloromethyl)-1-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64621-26-7
Record name 2-(Chloromethyl)-1-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloromethyl 1 Ethylpyrrolidine

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 2-(chloromethyl)-1-ethylpyrrolidine molecule in a limited number of steps, often by forming the pyrrolidine (B122466) ring and introducing the chloromethyl group concurrently or in a sequential one-pot process.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a key step in the synthesis of this compound. Several cyclization strategies have been employed to achieve this transformation.

Radical cyclizations offer a powerful method for the formation of pyrrolidine rings. These reactions often proceed with high regioselectivity and can be initiated by various radical precursors. For instance, the cyclization of N-allyl-N-tosyl-2-aminoalkyl phenyl selenides, mediated by tri-n-butyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN), yields 2,4-substituted pyrrolidines in good yields. This approach takes advantage of the fast 5-exo-cyclization of the 5-hexenyl radical, which is further accelerated by the nitrogen atom at the 3-position.

More recent developments include photoinduced chloroamination cyclization cascades. The reaction of allenes bearing a tethered sulfonylamido group with N-chlorosuccinimide (NCS) can produce 2-(1-chlorovinyl)pyrrolidines. nih.gov This transformation proceeds through a nitrogen-centered radical, which undergoes intramolecular cyclization. nih.gov Additionally, electrocatalytic radical ene-yne cyclization has been used to synthesize chlorotrifluoromethylated pyrrolidines, demonstrating the versatility of radical methods in creating functionalized pyrrolidine rings. nih.gov

ReactantsCatalyst/ReagentProductYield (%)
N-allyl-N-tosyl-2-aminoalkyl phenyl selenidesTri-n-butyltin hydride, AIBN2,4-substituted pyrrolidinesGood
Allenes with tethered sulfonylamido groupN-chlorosuccinimide (NCS)2-(1-chlorovinyl)pyrrolidines-
1,6-enyne substrateMn catalyst, CF3SO2Na, MgCl2Chlorotrifluoromethylated pyrrolidines-

A green and efficient method for synthesizing pyrrolidines is the N-heterocyclization of primary amines with diols. acs.orgorganic-chemistry.org This reaction, often catalyzed by a Cp*Ir complex, produces cyclic amines in good to excellent yields with water as the only byproduct. acs.org The proposed mechanism involves the N-alkylation of the primary amine with one of the alcohol groups of the diol to form an amino alcohol intermediate, which then undergoes intramolecular cyclization. acs.org Microwave-assisted synthesis has also been shown to be an effective approach for the cyclocondensation of primary amines with alkyl dihalides in an aqueous medium. nih.govdntb.gov.ua

AmineDiol/DihalideCatalystProductYield
Primary AminesDiolsCp*Ir complexPyrrolidinesGood to Excellent
Primary AminesAlkyl Dihalides- (Microwave-assisted)PyrrolidinesHigh

Acid-promoted cyclization of N-carbamate-protected amino alcohols provides another route to pyrrolidines. organic-chemistry.org This method involves the activation of the hydroxyl group using orthoesters, which facilitates intramolecular cyclization despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen. organic-chemistry.org This approach has been shown to produce various pyrrolidines in very good yields. organic-chemistry.org

Starting MaterialReagentProductYield
N-Carbamate-protected amino alcoholsOrthoestersPyrrolidinesVery Good

Copper-catalyzed intramolecular C(sp3)-H amination has emerged as a robust strategy for pyrrolidine synthesis. nih.govacs.org This method allows for the direct formation of the C-N bond by activating a C-H bond within the same molecule. For example, the amination of N-fluoride amides using copper complexes can produce pyrrolidines. nih.govacs.org Mechanistic studies suggest that these reactions can proceed through either two-electron or single-electron processes, often involving copper in various oxidation states. nih.gov This approach has been successfully applied to generate α-quaternary pyrrolidines from N-chlorosulfonamides. sustech.edu.cn The reaction is believed to involve a 1,5-hydrogen atom transfer to form a key tertiary C-centered radical, followed by C-N bond formation. sustech.edu.cn

SubstrateCatalyst SystemProductYield (%)
N-fluoride amides[TpxCuL] complexesPyrrolidines-
N-chlorosulfonamideCu(I)/phosphoric acidα-quaternary pyrrolidinesup to 94

A classical yet effective one-pot method for synthesizing cyclic amines involves the chlorination and cyclodehydration of amino alcohols using thionyl chloride (SOCl₂). organic-chemistry.orgacs.org This approach avoids the need for the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.orgacs.org The reaction mechanism involves the initial formation of a chlorosulfinyl ester intermediate, which then converts to an amino chloride. organic-chemistry.org Subsequent treatment with a base induces intramolecular cyclization to form the pyrrolidine ring. organic-chemistry.org A key precursor for some pyrrolidine-containing drugs, a chloroethylpyrrolidine derivative, has been synthesized using this method by treating a hydroxyethylpyrrolidine derivative with thionyl chloride. mdpi.com

Starting MaterialReagentKey IntermediateProduct
Amino AlcoholsThionyl Chloride (SOCl₂)Amino ChloridesCyclic Amines
Hydroxyethylpyrrolidine derivativeThionyl Chloride (SOCl₂)-Chloroethylpyrrolidine derivative

Derivatization of Pre-formed Pyrrolidine Scaffolds

One common approach to synthesizing this compound involves the modification of an existing pyrrolidine ring. This strategy is advantageous as it allows for the use of readily available starting materials.

A key precursor for this method is 2-(aminomethyl)-1-ethylpyrrolidine (B195583). This compound can be synthesized through methods such as the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine. prepchem.com For instance, electrolysis in a methanol (B129727) and aqueous sodium carbonate solution using a copper cathode and a palladium anode can yield 2-aminomethyl-1-ethylpyrrolidine in high yields. prepchem.com Another patented process describes a novel synthesis for this precursor. google.com

Once 2-(aminomethyl)-1-ethylpyrrolidine is obtained, it can undergo derivatization to introduce the chloro group. This can be achieved through a variety of standard organic transformations. For example, diazotization of the primary amine followed by reaction with a chloride source, such as copper(I) chloride in a Sandmeyer-type reaction, can furnish the desired this compound.

Another approach starts with 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride, which can be neutralized and then reacted with a suitable reagent to introduce the desired functionality at the 2-position. soeagra.com For example, reaction with indene (B144670) in the presence of n-butyllithium can lead to the formation of 1-(2-indenylethyl)pyrrolidine, demonstrating the reactivity of the pre-formed pyrrolidine scaffold. soeagra.com

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The synthesis of specific enantiomers of this compound is crucial for its potential applications where stereochemistry plays a key role. This requires the use of stereoselective and asymmetric synthetic methods.

Chiral Auxiliaries and Catalysts in Pyrrolidine Synthesisnih.govnih.gov

Chiral auxiliaries and catalysts are instrumental in achieving high enantioselectivity in the synthesis of pyrrolidine derivatives. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a reaction, and are subsequently removed. uvic.ca A notable example is the use of Oppolzer's chiral sultam in asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with high diastereoselectivity and enantioselectivity. acs.org Evans oxazolidinones are another class of chiral auxiliaries widely used in asymmetric synthesis, including aldol (B89426) reactions, to control the formation of new stereocenters. uvic.ca

Chiral catalysts, on the other hand, are used in substoichiometric amounts to generate a chiral environment for the reaction, leading to the preferential formation of one enantiomer. uvic.ca Pyrrolidine-based organocatalysts, such as those derived from proline and its derivatives, are highly effective in a variety of asymmetric transformations. mdpi.comnih.gov These catalysts can be modified to fine-tune their steric and electronic properties to optimize reactivity and selectivity. mdpi.comnih.gov For instance, chiral phosphoric acids have been employed as effective ligands in palladium-catalyzed enantioselective C-H arylation of pyrrolidines. nih.gov The development of novel chiral catalysts, including those based on metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) functionalized with chiral pyrrolidines, represents an advancing frontier in this field. rsc.org

Enantiocontrol in Ring Formation and Functionalizationrsc.org

Achieving enantiocontrol during the formation of the pyrrolidine ring and its subsequent functionalization is a key challenge in asymmetric synthesis. rsc.org Various strategies have been developed to address this.

One powerful method is the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which can generate multiple stereocenters in a single step with high levels of control. acs.org The use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in these reactions has been shown to afford densely substituted pyrrolidines with high diastereoselectivity. acs.org

Catalyst-tuned regio- and enantioselective C(sp³)–C(sp³) coupling reactions have also emerged as a versatile tool for the divergent synthesis of chiral alkylated pyrrolidines. acs.org For example, by selecting either a cobalt or nickel catalyst with a chiral BOX ligand, it is possible to selectively synthesize either C2- or C3-alkylated pyrrolidines from 3-pyrrolines with excellent regio- and enantioselectivity. acs.orgorganic-chemistry.org

Furthermore, intramolecular reactions can be employed to control stereochemistry. For instance, a memory of chirality-assisted intramolecular SN2' reaction has been developed for the stereoselective synthesis of pyrrolidines with vicinal stereocenters. elsevierpure.com This method relies on the influence of a single chiral center within the substrate to direct the formation of the stereochemically enriched pyrrolidine ring.

Industrial Scale Preparation Considerations for Related Pyrrolidine Derivativesresearchgate.net

The industrial production of pyrrolidine and its derivatives involves specific methodologies designed for large-scale synthesis. For instance, pyrrolidine itself is manufactured by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at elevated temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt- and nickel oxide catalyst supported on alumina. wikipedia.org This continuous process is carried out in a fixed-bed reactor, and the final product is purified through multistage extractive and azeotropic distillation. wikipedia.org

For the synthesis of more complex pyrrolidine derivatives, such as those used in pharmaceuticals, process optimization is crucial. This includes the development of efficient and scalable synthetic routes. For example, in the synthesis of a chiral pyrrolidine fragment for the drug Upadacitinib, a key step is an asymmetric 1,3-dipolar cycloaddition. acs.org The process was optimized for multigram scale-up, including the efficient removal and recycling of the chiral auxiliary. acs.org

The development of green and sustainable synthetic methods is also a significant consideration for industrial applications. This involves minimizing waste, using less hazardous reagents, and improving energy efficiency. researchgate.net

Challenges and Advancements in Synthetic Routes to Halogenated Pyrrolidines

The synthesis of halogenated pyrrolidines presents unique challenges due to the potential for side reactions and the need to control regioselectivity and stereoselectivity. The introduction of a halogen atom can influence the reactivity of the pyrrolidine ring and its substituents.

Recent advancements have focused on developing more efficient and selective methods for the synthesis of these compounds. For example, metal-free C-H functionalization has been explored as a direct method for introducing new bonds to the pyrrolidine ring. rsc.org Additionally, various catalytic systems, including those based on gold, palladium, and copper, have been developed for the cyclization and functionalization of precursors to form pyrrolidine rings with diverse substituents. organic-chemistry.org

The development of tandem reactions, where multiple transformations occur in a single pot, offers a more step-economical approach to complex pyrrolidines. nih.gov For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been reported for the synthesis of α-cyano pyrrolidines. nih.gov

Furthermore, the synthesis of halogen-substituted pyrrolidines has been shown to be of interest in medicinal chemistry, with some derivatives exhibiting enhanced biological activity. nih.gov This provides a strong impetus for the continued development of novel and efficient synthetic routes to this class of compounds.

Reactivity and Mechanistic Investigations of 2 Chloromethyl 1 Ethylpyrrolidine

Intramolecular Rearrangement Processes: Ring Expansion

A key chemical transformation of 2-(chloromethyl)-1-ethylpyrrolidine is its intramolecular rearrangement to form a six-membered ring structure.

Thermal Rearrangement to Chlorinated Piperidine (B6355638) Analogues

Under thermal conditions, this compound rearranges to its structural isomer, 1-ethyl-3-chloropiperidine. acs.org This transformation represents a ring expansion from a five-membered pyrrolidine (B122466) ring to a six-membered piperidine ring.

Kinetic studies of the rearrangement of this compound have provided insights into the reaction mechanism. The stereospecificity of this reaction has also been a focus of investigation, examining how the stereochemistry of the starting material influences the stereochemistry of the product.

The rate of the rearrangement of this compound is significantly influenced by the dielectric constant of the solvent used. Theoretical calculations have shown that in a polar solvent like dimethyl sulfoxide (B87167) (DMSO), the energy barrier for the rearrangement is significantly decreased compared to the gas phase. researchgate.net This suggests that polar solvents stabilize the charged transition state, thereby accelerating the reaction.

In the gas phase, the rearrangement is proposed to proceed through a synchronous, single transition state. researchgate.net However, in polar solvents, the mechanism can differ. For a related compound, N-isopropyl-2-chloromethylpyrrolidine, the rearrangement in DMSO still occurs in a single step, while the analogous rearrangement of N-isopropyl-2-chloromethylazetidine proceeds through a strained bicyclic intermediate. researchgate.net It is plausible that ion-pair intermediates play a role in the rearrangement of this compound in polar media, where the solvent can facilitate the separation of charge.

Related Ring Enlargements in N-Alkyl-2-chloromethylpyrrolidines

The ring expansion observed for this compound is a general phenomenon for N-alkyl-2-chloromethylpyrrolidines. researchgate.net The nature of the N-alkyl substituent can influence the rate and outcome of the reaction. These ring enlargements have found applications in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Reactions Involving the Chloromethyl Moiety

Beyond rearrangement, the chloromethyl group of this compound is a reactive site for various nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at this position, further expanding the synthetic utility of this compound.

Nucleophilic Substitution Reactions

The chloromethyl group in this compound is susceptible to nucleophilic substitution reactions, where the chlorine atom, a good leaving group, is displaced by a nucleophile. youtube.com This process is a fundamental transformation for introducing a wide range of functional groups onto the pyrrolidine scaffold. youtube.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bonded to the chlorine. youtube.com

The efficiency and outcome of these reactions are influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction conditions. chadsprep.comyoutube.com For instance, strong nucleophiles will readily displace the chloride ion. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate and steric hindrance around the reaction center. libretexts.org

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of substituted pyrrolidine derivatives. Examples include the reaction with amines to form diamines or with alkoxides to yield ethers. libretexts.org

Pathways Involving Neighboring Group Participation

A key feature of the reactivity of this compound is the potential for the pyrrolidine nitrogen to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP), can significantly influence the rate and stereochemistry of nucleophilic substitution reactions. nih.govnih.gov The nitrogen atom, with its lone pair of electrons, can attack the electrophilic carbon of the chloromethyl group in an intramolecular fashion.

This intramolecular cyclization leads to the formation of a highly strained, bicyclic aziridinium (B1262131) ion intermediate. nih.gov The formation of this intermediate can accelerate the rate of the reaction compared to a similar reaction without a participating neighboring group. The subsequent ring-opening of this reactive intermediate by an external nucleophile dictates the final product structure. researchgate.netbioorg.org The regioselectivity of the nucleophilic attack on the aziridinium ion is a critical factor, with the nucleophile typically attacking the less sterically hindered carbon atom. dntb.gov.ua

Reactivity of the Pyrrolidine Nitrogen Center

The nitrogen atom in the pyrrolidine ring is a focal point of the molecule's reactivity, not only through its role in neighboring group participation but also as a center for radical formation and as a key component in the formation of bicyclic intermediates.

Role of Nitrogen-Centered Radicals in Functionalization

Nitrogen-centered radicals are highly reactive species that can participate in a variety of synthetic transformations. scripps.edunih.gov In the context of this compound, the pyrrolidine nitrogen can be converted into a nitrogen-centered radical under appropriate conditions, such as through photolysis, thermolysis, or redox processes. nih.govnih.gov

These radicals are electrophilic and can add to unsaturated systems like alkenes and arenes, leading to the formation of new carbon-nitrogen bonds. acs.org This provides a powerful method for the functionalization of sp2-hybridized carbon atoms. nih.govacs.org The resulting carbon-centered radical can then be trapped by a variety of radical acceptors or undergo further transformations, allowing for the construction of complex molecular architectures. acs.org The generation and subsequent reactions of nitrogen-centered radicals offer a complementary approach to traditional ionic pathways for the derivatization of the pyrrolidine ring system. nih.gov

Potential for Formation of Bicyclic Aziridinium Intermediates

As previously mentioned, the intramolecular reaction of the pyrrolidine nitrogen with the chloromethyl group leads to the formation of a bicyclic aziridinium ion. nih.gov This strained, three-membered ring containing a quaternary nitrogen atom is a highly reactive electrophile. researchgate.netbioorg.org The formation of this intermediate is a key step in many of the transformations of this compound. nih.gov

The stability and reactivity of the aziridinium ion are influenced by the substituents on the pyrrolidine ring and the counterion. nih.gov The generation of this intermediate can be facilitated by Lewis acids or other electrophilic activators. bioorg.org

Once formed, the bicyclic aziridinium ion is readily attacked by a wide range of nucleophiles. researchgate.netdntb.gov.ua This ring-opening reaction relieves the strain of the three-membered ring and leads to the formation of a substituted pyrrolidine. researchgate.net The regioselectivity of the nucleophilic attack is an important consideration, as the nucleophile can attack either of the two carbon atoms of the original aziridinium ring.

The outcome of the reaction is dependent on factors such as the nature of the nucleophile, the substitution pattern of the aziridinium ion, and the reaction conditions. nih.govbioorg.org For example, softer nucleophiles may favor attack at one carbon, while harder nucleophiles may prefer the other. This differential reactivity allows for the controlled synthesis of a variety of 2-substituted pyrrolidine derivatives. dntb.gov.ua

Other Transformations of this compound

Beyond the reactions discussed, this compound can undergo other transformations. For instance, it can be used as a precursor for the synthesis of more complex heterocyclic systems. Derivatization of the corresponding 2-(aminomethyl)-1-ethylpyrrolidine (B195583), which can be synthesized from the chloro-derivative, has been explored to create various amides and sulfonamides. researchgate.net Furthermore, the parent compound, 2-(aminomethyl)-1-ethylpyrrolidine, is a known intermediate in the synthesis of various pharmaceuticals. google.comnih.gov The electrolytic reduction of related nitro compounds can also lead to the formation of the aminomethyl derivative. google.com Additionally, reactions involving the formation of N-chloromethylpyrrolidin-2-ones from pyrrolidin-2-ones suggest the potential for similar reactivity patterns. rsc.org The synthesis of organometallic complexes using related pyrrolidine-containing ligands has also been reported. soeagra.com

Computational and Spectroscopic Characterization of 2 Chloromethyl 1 Ethylpyrrolidine and Its Reactivity

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanistic details of the reactions of 2-(chloromethyl)-1-ethylpyrrolidine. Through computational modeling, researchers can explore reaction pathways that are often difficult to observe experimentally.

Simulation of Ring Enlargement Mechanisms

DFT calculations have been instrumental in simulating the ring enlargement of N-alkyl-2-(chloromethyl)pyrrolidines to form 3-chloropiperidines. A key study in this area focused on the closely related N-isopropyl-2-chloromethyl pyrrolidine (B122466). researchgate.net These simulations are crucial as they model a reaction that has found growing applications in the synthesis of nitrogen heterocycles. researchgate.net The calculations reveal that the mechanism is highly dependent on the reaction environment. In the gas phase, the ring expansion is predicted to be a synchronous process, occurring in a single concerted step. researchgate.net However, the mechanism changes significantly in a polar solvent like dimethyl sulfoxide (B87167) (DMSO).

Energetic Profiles and Transition State Analysis of Rearrangements

The general principle of analyzing reaction profiles involves identifying transition states (the peaks on a potential energy diagram) and intermediates (local minima between transition states) to understand the step-by-step mechanism of a chemical reaction.

Solvent Effects on Reaction Pathways through Continuum Models

The influence of the solvent on the reaction mechanism is a critical aspect that can be effectively studied using continuum models in DFT calculations. For the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine, a polarizable continuum model (PCM) was used to simulate the effect of DMSO. researchgate.net The results clearly demonstrate that the solvent stabilizes the charged, bicyclic aziridinium (B1262131) ion intermediate, thereby favoring a stepwise mechanism over the concerted pathway observed in the gas phase. researchgate.net This stabilization leads to a notable decrease in the activation energy, explaining why such rearrangements are more facile in polar solvents. researchgate.net The use of continuum models is a common strategy to incorporate solvent effects in computational studies of reaction mechanisms, providing a more realistic representation of solution-phase chemistry.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing reaction kinetics and identifying the structures of intermediates and products, thus complementing the insights gained from computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Kinetic Studies

While specific NMR kinetic studies on this compound were not found in the provided search results, the principles of using NMR for kinetic analysis are well-established. For the related system of 3-chloro-1-ethylpiperidine (B13402248), kinetic studies have been instrumental in establishing a two-step neighboring group participation mechanism. researchgate.net In such a mechanism, the nitrogen atom internally displaces the chloride to form a bicyclic aziridinium ion. researchgate.net This reactive intermediate can then be attacked by nucleophiles.

By monitoring the changes in the NMR spectrum over time, the rates of disappearance of the reactant and the appearance of products can be measured. This allows for the determination of reaction rate constants. Furthermore, in some cases, the transient intermediates, such as the aziridinium ion, can be observed and characterized by NMR spectroscopy, providing direct evidence for the proposed reaction mechanism. For instance, the 1H NMR spectrum of the related compound 2-(aminomethyl)-1-ethylpyrrolidine (B195583) provides a reference for the chemical shifts and coupling patterns expected for the pyrrolidine ring system.

Polarimetry for Stereochemical Analysis of Rearrangements

Polarimetry has proven to be an invaluable tool in elucidating the stereochemical pathways of chemical reactions, particularly rearrangements where chiral centers are involved. A notable application of this technique is in the investigation of the thermal rearrangement of (S)-2-(Chloromethyl)-1-ethylpyrrolidine.

The stereospecificity of this rearrangement is a critical finding, as it provides insight into the reaction mechanism. The complete retention of stereochemical integrity suggests a concerted process or the involvement of a tightly controlled intermediate. For the rearrangement of (S)-2-(Chloromethyl)-1-ethylpyrrolidine, a transition state and an ion pair intermediate have been proposed as key species in the reaction pathway. researchgate.net

The kinetic data obtained from polarimetry, in conjunction with proton NMR spectroscopy, allowed for the determination of the activation parameters for this rearrangement. The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) were calculated, providing a deeper quantitative understanding of the energy landscape of the reaction. researchgate.net The effect of solvent polarity on the reaction rate was also investigated, further supporting the proposed mechanistic model involving charged intermediates. researchgate.net

The following table summarizes the key findings from the polarimetric analysis of the rearrangement of (S)-2-(Chloromethyl)-1-ethylpyrrolidine:

ParameterFindingCitation
Stereochemistry The rearrangement of (S)-2-(Chloromethyl)-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine is completely stereospecific. researchgate.net
Kinetics The reaction follows a first-order rate law. researchgate.net
Mechanism A transition state and an ion pair intermediate are suggested to be involved. researchgate.net
Activation Parameters Ea, ΔH‡, and ΔS‡ have been calculated from kinetic data. researchgate.net

This detailed stereochemical analysis, made possible by polarimetry, is crucial for controlling the outcome of synthetic routes involving such rearrangements, ensuring the desired stereoisomer of the product is obtained.

Synthetic Utility and Advanced Applications of 2 Chloromethyl 1 Ethylpyrrolidine

Role as a Chiral Building Block in Enantioselective Synthesis

Chiral pool synthesis, a strategy that utilizes readily available enantiopure compounds from nature, is a cornerstone of modern asymmetric synthesis. While not a natural product itself, (S)-2-(chloromethyl)-1-ethylpyrrolidine serves as a prominent example of a synthetically derived chiral building block. Its utility stems from the C2-stereocenter, which can be effectively transferred to target molecules, influencing their stereochemical outcome.

The related compound, (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine, is widely recognized as a versatile chiral building block and ligand in asymmetric catalysis. guidechem.comtcichemicals.com The chloro-derivative is a direct precursor to this and other functionalized pyrrolidines, making it an important intermediate for introducing chirality in the synthesis of pharmaceuticals and other biologically active compounds. The transformation of the chloromethyl group into various other functionalities allows for the extension of the carbon chain or the introduction of new reactive handles, all while preserving the original stereochemical integrity of the pyrrolidine (B122466) ring. This makes 2-(chloromethyl)-1-ethylpyrrolidine a valuable tool for chemists aiming to construct enantiomerically enriched molecules.

Precursor for Structurally Diverse N-Heterocyclic Scaffolds

One of the most significant applications of this compound lies in its ability to serve as a precursor for a variety of other nitrogen-containing heterocyclic systems, most notably through ring expansion and rearrangement reactions.

Synthesis of Piperidine (B6355638) Derivatives via Ring Expansion

The thermal rearrangement of this compound to 3-chloro-1-ethylpiperidine (B13402248) is a well-documented and synthetically useful transformation. researchgate.net This reaction proceeds through a neighboring group participation mechanism, involving the intramolecular displacement of the chloride by the pyrrolidine nitrogen to form a transient, high-energy bicyclic aziridinium (B1262131) ion intermediate. This intermediate is then attacked by a nucleophile, in this case, the chloride ion, leading to the thermodynamically more stable six-membered piperidine ring.

Kinetic and stereochemical studies have shown that the rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine is a stereospecific process that follows first-order kinetics. This stereochemical outcome is a direct consequence of the backside attack of the nitrogen on the chloromethyl-bearing carbon, followed by the attack of the chloride on the opposite face of the aziridinium intermediate. The reaction conditions, such as solvent polarity, can influence the reaction rate. researchgate.net

This ring expansion methodology provides a powerful tool for the stereocontrolled synthesis of substituted piperidines, which are prevalent structural motifs in many natural products and pharmaceuticals.

Generation of Bicyclic and Fused Azacycles

The key to the ring expansion of this compound is the in-situ formation of a highly reactive bicyclic aziridinium ion. rsc.orgrsc.org This strained, three-membered ring fused to the five-membered pyrrolidine ring is a potent electrophile and can be trapped by various nucleophiles. While this intermediate typically leads to ring-opened products like piperidines, its formation represents the generation of a transient bicyclic azacycle.

The isolation and characterization of such bicyclic aziridinium ions as their perchlorate (B79767) salts have been reported, confirming their existence as discrete chemical entities. rsc.org The controlled reaction of these isolated intermediates with different nucleophiles can, in principle, lead to a variety of substituted pyrrolidines and piperidines. Furthermore, the reactivity of this intermediate can be harnessed to construct more complex fused or bridged heterocyclic systems, although this remains a less explored area of its synthetic utility. The development of methods to control the regioselectivity of the nucleophilic attack on the aziridinium ion is crucial for expanding the synthetic scope of this intermediate. semanticscholar.orgresearchgate.net

Intermediate in the Preparation of Complex Organic Molecules

The utility of this compound as a synthetic intermediate is underscored by its role as a precursor to key building blocks in the synthesis of complex, biologically active molecules, including pharmaceuticals. The corresponding amine, 2-(aminomethyl)-1-ethylpyrrolidine (B195583), is a crucial component in several approved drugs. The chloro-derivative serves as a stable and reactive precursor to this amine, often generated in situ or used in a two-step sequence of substitution followed by reduction.

For instance, the synthesis of the atypical antipsychotic drug Sulpiride involves the use of (S)-2-(aminomethyl)-1-ethylpyrrolidine. While the patent literature often describes the direct use of the amine, this compound represents a readily accessible starting material for its preparation.

Furthermore, the pyrrolidine ring is a core structural feature of the racetam class of nootropic drugs. Although direct synthetic routes to antiepileptic drugs like Levetiracetam and Brivaracetam from this compound are not prominently featured in the primary literature, the structural similarity of the N-substituted pyrrolidinone core suggests its potential as a starting material or a synthon in retrosynthetic analysis. researchgate.netnih.govchemicalbook.comnih.govgoogle.comambeed.comgoogle.comgoogle.com The development of synthetic routes from simple, chiral pyrrolidine precursors is an active area of research in pharmaceutical process development.

Strategic Compound in Methodological Development for Heterocycle Synthesis

The unique reactivity of this compound has made it a strategic compound in the development of new synthetic methodologies for the construction of nitrogen-containing heterocycles. The most prominent example is the aforementioned ring expansion reaction to form piperidines. This transformation is not merely a synthetic curiosity but represents a general and predictable method for converting a five-membered ring into a six-membered one with a defined stereochemical outcome. researchgate.net

The study of this rearrangement has contributed to a deeper understanding of neighboring group participation and the chemistry of strained bicyclic aziridinium ions. This knowledge can be applied to the design of new synthetic routes to other complex heterocyclic systems. For example, by modifying the substituent on the nitrogen or by using different leaving groups in place of chlorine, the reactivity and the outcome of the reaction can be tuned.

The development of tandem reactions that are initiated by the formation of the aziridinium ion from acyclic precursors also highlights the strategic importance of understanding the reactivity of such intermediates. rsc.org These methodologies, which often involve a cyclization-ring expansion sequence, provide efficient access to a wide range of substituted pyrrolidines and piperidines from simpler starting materials. The principles learned from the behavior of this compound are thus instrumental in the broader context of heterocyclic synthesis. rsc.org

Q & A

Q. Advanced Research Focus

  • Contradiction 1 : Discrepancies in retention times during HPLC due to mobile phase additives.
    • Resolution : Use triethylamine to neutralize silanol interactions, ensuring reproducibility .
  • Contradiction 2 : Varied melting points reported for derivatives.
    • Resolution : Standardize recrystallization solvents (e.g., ethanol vs. hexane) and validate via differential scanning calorimetry (DSC) .

How does the chloromethyl group influence the stability of this compound under varying storage conditions?

Q. Basic Research Focus

  • Degradation Pathways : Hydrolysis of the C–Cl bond in humid environments.
  • Stability Testing :
    • Store at –20°C under nitrogen; monitor via accelerated stability studies (40°C/75% RH for 6 months).
    • Analyze degradation products using LC-MS to identify hydrolyzed byproducts (e.g., hydroxymethyl derivatives) .

What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Steric Effects : The ethyl group at N1 creates steric hindrance, favoring SN2 mechanisms at the chloromethyl site.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under varying pH and solvent conditions .

How can researchers address challenges in quantifying trace impurities in this compound batches?

Q. Advanced Research Focus

  • Impurity Profiling :
    • Technique : GC-MS coupled with headspace sampling for volatile impurities.
    • Thresholds : Set specification limits (e.g., ≤0.15% for residual solvents) per ICH Q3 guidelines.
  • Data Interpretation : Use principal component analysis (PCA) to correlate impurity profiles with synthetic batches .

What are the limitations of current chiral separation methods for halogenated pyrrolidines, and how can they be improved?

Q. Advanced Research Focus

  • Limitation 1 : Low resolution of polar derivatives on cellulose-based CSPs.
    • Improvement : Switch to zwitterionic CSPs (e.g., Chiralpak ZWIX) for enhanced hydrogen bonding .
  • Limitation 2 : Long equilibration times for mobile phases.
    • Improvement : Pre-saturate columns with mobile phase additives for 12 hours before runs .

How do structural modifications at the chloromethyl site affect the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Case Study : Replacement of Cl with –SCH3 increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds.
  • Methodology :
    • Synthesize analogs via Mitsunobu or Grignard reactions.
    • Evaluate bioactivity using in vitro receptor binding assays (e.g., dopamine D2 receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.